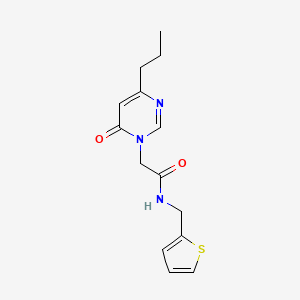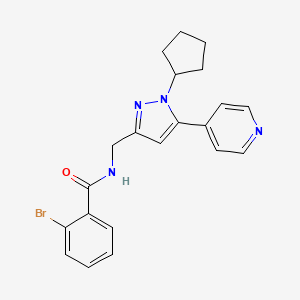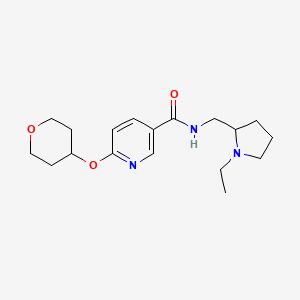
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound is also known as EPPTB and has a molecular formula of C19H28N2O2.
作用机制
The mechanism of action of EPPTB involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and plays a crucial role in the survival of cancer cells. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
EPPTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. Additionally, EPPTB has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as colitis.
实验室实验的优点和局限性
One of the significant advantages of EPPTB in lab experiments is its ability to inhibit PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. However, one of the limitations of EPPTB is its low solubility, which can make it challenging to work with in certain experimental setups.
未来方向
EPPTB has shown great potential in various areas of scientific research, and there are several future directions that researchers can explore. One of the significant areas of research is the development of EPPTB analogs with improved solubility and efficacy. Additionally, further studies are needed to understand the mechanism of action of EPPTB and its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, EPPTB is a novel compound that has shown great potential in various areas of scientific research. Its ability to inhibit PARP makes it a useful tool for studying the role of PARP in various cellular processes, and its potential applications in cancer therapy and anti-inflammatory treatments make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of EPPTB and its potential applications in other areas of research.
合成方法
The synthesis of EPPTB involves a multi-step process that includes the reaction of 2-(bromomethyl)pyrrolidine with 1-ethylpiperazine, followed by the reaction of the resulting compound with 6-hydroxynicotinic acid. The final step involves the protection of the hydroxyl group using tetrahydro-2H-pyran-4-yl methanesulfonate to yield the desired compound.
科学研究应用
EPPTB has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its role in cancer treatment. Studies have shown that EPPTB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXIWUGSFNABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)
![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)
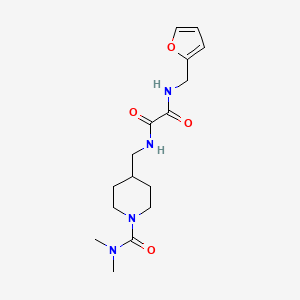
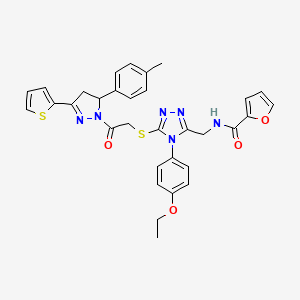
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
